molecular formula C11H23N3 B3213434 4-(4-Methylpiperazin-1-yl)cyclohexanamine CAS No. 1119283-64-5

4-(4-Methylpiperazin-1-yl)cyclohexanamine

Cat. No. B3213434
CAS RN: 1119283-64-5
M. Wt: 197.32
InChI Key: CFAJUZYHRQDOHA-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperazin-1-yl)cyclohexanamine” is a compound with the IUPAC name 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine . It is a white to off-white solid . The compound has a molecular weight of 306.71 .


Molecular Structure Analysis

The InChI code for “4-(4-Methylpiperazin-1-yl)cyclohexanamine” is 1S/C11H23N3.3ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;;;/h10-11H,2-9,12H2,1H3;3*1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Specific chemical reactions involving “4-(4-Methylpiperazin-1-yl)cyclohexanamine” are not available in the sources retrieved .


Physical And Chemical Properties Analysis

“4-(4-Methylpiperazin-1-yl)cyclohexanamine” is a white to off-white solid . It has a molecular weight of 306.71 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis Applications

4-(4-Methylpiperazin-1-yl)cyclohexanamine is involved in various synthesis processes. For example, it is used in the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives, which have potential applications in medicinal chemistry (Kohara et al., 2002). It also plays a role in the practical synthesis of key precursors for drugs like imatinib, a medication used in cancer treatment (Koroleva et al., 2012).

Antiprotozoal Applications

Compounds containing 4-methylpiperazinyl groups, such as 4-(4-Methylpiperazin-1-yl)cyclohexanamine, have been studied for their antiprotozoal activity. They have shown promising results against strains like Plasmodium falciparum and Trypanosoma brucei rhodesiense (Faist et al., 2012).

Medical Imaging Applications

This compound has been utilized in the preparation of 99mTc-nitrido asymmetrical heterocomplexes for potential use in myocardial imaging, demonstrating good heart uptake and myocardial retention, important for diagnostic purposes in cardiology (Lu et al., 2007).

Anticonvulsant Applications

Derivatives of 4-(4-Methylpiperazin-1-yl)cyclohexanamine have been explored for anticonvulsant properties. Studies have shown that certain derivatives exhibit significant anticonvulsant activity in models like the maximum electroshock seizure test (Obniska et al., 2005).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h10-11H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJUZYHRQDOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazin-1-yl)cyclohexanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methylpiperazin-1-yl)cyclohexanamine
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4-(4-Methylpiperazin-1-yl)cyclohexanamine
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4-(4-Methylpiperazin-1-yl)cyclohexanamine
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4-(4-Methylpiperazin-1-yl)cyclohexanamine
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4-(4-Methylpiperazin-1-yl)cyclohexanamine

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